molecular formula C8H7ClO2S B561355 (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride CAS No. 107748-11-8

(3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride

Cat. No.: B561355
CAS No.: 107748-11-8
M. Wt: 202.652
InChI Key: QOYMNVJVAKBVOI-UHFFFAOYSA-N
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Description

(3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is an organic compound with the molecular formula C8H7ClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both a dimethyl-substituted thiophene ring and an oxoacetyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride typically involves the acylation of 3,4-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 3,4-dimethylthiophene reacts with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the oxoacetyl chloride group can yield the corresponding alcohol or aldehyde.

    Substitution: The acyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives such as amides, esters, and thioesters.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, alcohols, and thiols react readily with the acyl chloride group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Amides, esters, and thioesters.

Scientific Research Applications

Chemistry: (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives for research purposes.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a useful building block in drug discovery.

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds.

Comparison with Similar Compounds

    (3,4-Dimethylthiophen-2-yl)acetyl chloride: Lacks the oxo group, making it less reactive in certain acylation reactions.

    (3,4-Dimethylthiophen-2-yl)formyl chloride: Contains a formyl group instead of an oxoacetyl group, leading to different reactivity patterns.

    (3,4-Dimethylthiophen-2-yl)propionyl chloride: Has a longer carbon chain, affecting its steric and electronic properties.

Uniqueness: (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is unique due to the presence of both the dimethyl-substituted thiophene ring and the oxoacetyl chloride group. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3,4-dimethylthiophen-2-yl)-2-oxoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-4-3-12-7(5(4)2)6(10)8(9)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYMNVJVAKBVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664240
Record name (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107748-11-8
Record name (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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